molecular formula C13H20N2O3 B8526500 4,6-Ditert-butyl-5-hydroxy-2-pyrimidinecarboxylic acid

4,6-Ditert-butyl-5-hydroxy-2-pyrimidinecarboxylic acid

Cat. No.: B8526500
M. Wt: 252.31 g/mol
InChI Key: PEZWBNSRLLWVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Ditert-butyl-5-hydroxy-2-pyrimidinecarboxylic acid is a useful research compound. Its molecular formula is C13H20N2O3 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

4,6-ditert-butyl-5-hydroxypyrimidine-2-carboxylic acid

InChI

InChI=1S/C13H20N2O3/c1-12(2,3)8-7(16)9(13(4,5)6)15-10(14-8)11(17)18/h16H,1-6H3,(H,17,18)

InChI Key

PEZWBNSRLLWVQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=NC(=N1)C(=O)O)C(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4,6-bis (1,1-dimethylethyl)-5-hydroxy-2-pyrimidine carboxylic acid methyl ester (500 mg) in 1N NaOH (50 mL) is heated at reflux for 1 hour. The reaction mixture is cooled, filtered, and acidified to pH 4 with 1N HCl. The resulting precipitate is collected by filtration and dried at room temperature under vacuum to give pure 4,6-bis(1,1-dimethylethyl)-5-hydroxy-2-pyrimidine carboxylic acid (430 mg); mp 200° C. dec.
Name
4,6-bis (1,1-dimethylethyl)-5-hydroxy-2-pyrimidine carboxylic acid methyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4,6-his (1,1-dimethylethyl)-5-hydroxy-2-pyrimidine carboxylic acid methyl ester (500 mg) in 1N NaOH (50 mL) is heated at reflux for 1 hour. The reaction mixture is cooled, filtered, and acidified to pH 4 with 1N HCl. The resulting precipitate is collected by filtration and dried at room temperature under vacuum to give pure 4,6-bis (1,1-dimethylethyl)-5-hydroxy-2-pyrimidine carboxylic acid (430 mg); mp 200° C. dec.
Name
(1,1-dimethylethyl)-5-hydroxy-2-pyrimidine carboxylic acid methyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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